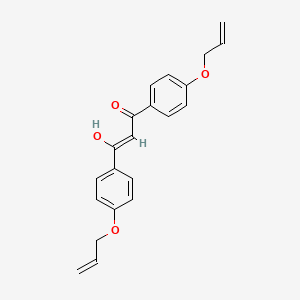
1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two allyloxy groups attached to phenyl rings and a hydroxyprop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one typically involves the reaction of 4-allyloxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylpropanoids.
科学研究应用
1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes.
相似化合物的比较
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: This compound is similar in structure but contains methoxy groups instead of allyloxy groups.
1,3-Bis(4-hydroxyphenyl)-1,3-propanedione: Another similar compound with hydroxy groups instead of allyloxy groups.
Uniqueness
1,3-Bis(4-(allyloxy)phenyl)-3-hydroxyprop-2-en-1-one is unique due to the presence of allyloxy groups, which impart specific chemical properties and reactivity. These groups can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the hydroxyprop-2-en-1-one moiety contributes to its potential bioactivity and therapeutic properties.
属性
分子式 |
C21H20O4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(Z)-3-hydroxy-1,3-bis(4-prop-2-enoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-3-13-24-18-9-5-16(6-10-18)20(22)15-21(23)17-7-11-19(12-8-17)25-14-4-2/h3-12,15,22H,1-2,13-14H2/b20-15- |
InChI 键 |
NISJCTPHEWGORP-HKWRFOASSA-N |
手性 SMILES |
C=CCOC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)OCC=C)/O |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)OCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


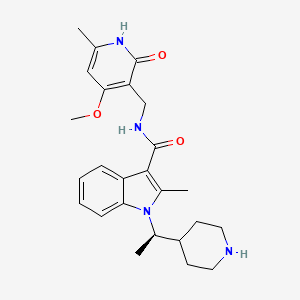

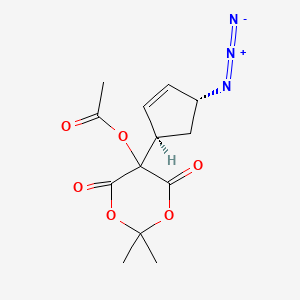
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)


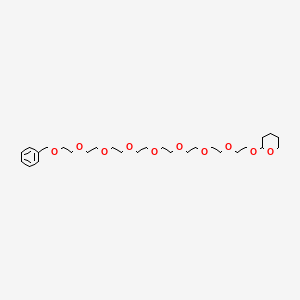
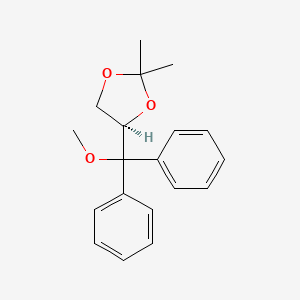


![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)
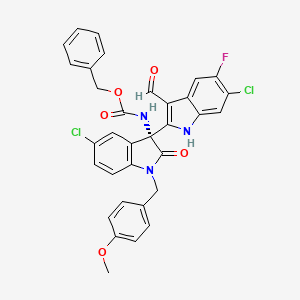
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
